9-(4-Bromophenyl)-9H-carbazole
Overview
Description
9-(4-Bromophenyl)-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of a bromophenyl group at the 9-position of the carbazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)-9H-carbazole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a bromophenylboronic acid with a carbazole derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(4-Bromophenyl)-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the bromophenyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 9-(4-Bromophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its unique chemical structure allows it to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-9H-carbazole involves its interaction with specific molecular targets in the body. The bromophenyl group enhances its binding affinity to these targets, leading to various biological effects. For example, in cancer cells, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth. In microbial cells, it may disrupt the integrity of the cell membrane, leading to cell death.
Comparison with Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
9-(4-Chlorophenyl)-9H-carbazole: Contains a chlorine atom instead of bromine, which affects its chemical properties and biological interactions.
9-(4-Methylphenyl)-9H-carbazole: Contains a methyl group instead of bromine, leading to different electronic and steric effects.
Uniqueness: 9-(4-Bromophenyl)-9H-carbazole is unique due to the presence of the bromophenyl group, which enhances its chemical reactivity and biological activity compared to other carbazole derivatives. The bromine atom provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
9-(4-bromophenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDKKRKTDZMKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625205 | |
Record name | 9-(4-Bromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57102-42-8 | |
Record name | 9-(4-Bromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-Bromophenyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the anticancer activity of derivatives based on the 9-(4-Bromophenyl)-9H-carbazole structure?
A1: Research suggests that certain derivatives of this compound exhibit promising anticancer activity. Specifically, when the molecule is further functionalized with phosphonate or phosphine oxide groups at specific positions, the resulting compounds demonstrate significant cytotoxic effects against A549 human non-small-cell lung carcinoma and MonoMac-6 acute monocytic leukemia cancer cells []. These findings highlight the potential of modifying the this compound scaffold to develop novel anticancer agents.
Q2: How is the structure of this compound characterized?
A2: The crystal structure of this compound has been determined using X-ray diffraction analysis []. The molecule features a planar carbazole moiety with a 4-bromophenyl ring attached to the nitrogen atom. Interestingly, the 4-bromophenyl ring is not coplanar with the carbazole unit but is instead tilted at an angle of 49.87° []. This structural information is crucial for understanding the molecule's potential interactions with biological targets and for designing further derivatives with improved properties.
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